Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate

Description

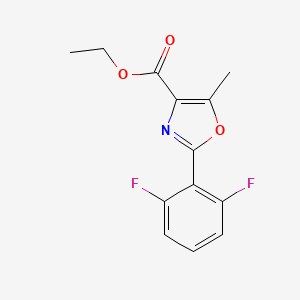

Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate is an oxazole-derived compound featuring a substituted aromatic ring and ester functional group. The oxazole core consists of a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The 2,6-difluorophenyl substituent at position 2 and the methyl group at position 5 contribute to its steric and electronic properties, while the ethyl ester at position 4 enhances lipophilicity.

Properties

Molecular Formula |

C13H11F2NO3 |

|---|---|

Molecular Weight |

267.23 g/mol |

IUPAC Name |

ethyl 2-(2,6-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H11F2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)10-8(14)5-4-6-9(10)15/h4-6H,3H2,1-2H3 |

InChI Key |

ZPVRHVJZSIEFCE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=C(C=CC=C2F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the difluorophenyl ring .

Scientific Research Applications

Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the oxazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include isoxazole derivatives (e.g., Ethyl 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylate) and related aryl-substituted heterocycles. Below is a comparative analysis:

Physicochemical and Functional Implications

Core Heterocycle: Oxazole vs. Isoxazole: The positional swap of oxygen and nitrogen alters dipole moments and hydrogen-bonding capacity. Electronic Effects: The 2,6-difluorophenyl group in the oxazole derivative introduces electron-withdrawing fluorine atoms, which may stabilize the aromatic ring and influence reactivity in cross-coupling reactions.

Ethyl Ester vs. Carboxylic Acid: The ester group increases lipophilicity, favoring passive diffusion across biological membranes, whereas carboxylic acids (as in related isoxazoles) may improve water solubility and ionic interactions .

Aryl Modifications :

- The trifluoromethyl group in 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid introduces strong electron-withdrawing effects, which could enhance binding to hydrophobic protein pockets compared to the difluorophenyl group in the target compound .

Biological Activity

Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Molecular Information:

- Molecular Formula: C13H11F2N3O2

- Molecular Weight: 269.24 g/mol

- CAS Number: 1523077-59-9

Structural Characteristics:

The compound features a methyloxazole ring substituted with a difluorophenyl group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

Case Study: Inhibition of Cytokine Production

A study involving RAW264.7 macrophages revealed that treatment with this compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have yielded promising results. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| HT-29 (Colon Cancer) | 22.3 |

| A549 (Lung Cancer) | 18.9 |

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the difluorophenyl moiety may enhance its interaction with biological targets, leading to altered signaling pathways involved in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.